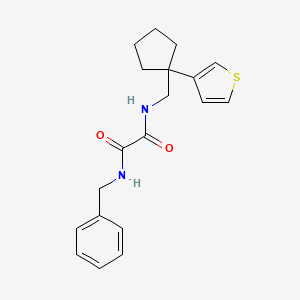

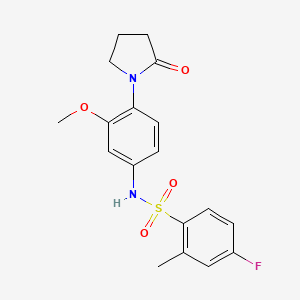

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide

カタログ番号 B2723704

CAS番号:

922038-83-3

分子量: 402.469

InChIキー: IJPVVUFBISTSQV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound has been developed and the electronic and spatial structure of this biologically active molecule has been studied both theoretically and experimentally . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was obtained according to the method described in Reference .Molecular Structure Analysis

The title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was converted to the final product through several stages .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. It was found to exist in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .科学的研究の応用

Chemical Synthesis and Methodologies

- Versatile Reagents for Synthesis : The acetamide moiety is a significant functional group in many natural and pharmaceutical products. Research by Sakai et al. (2022) introduces p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt. These compounds serve as stable and easy-to-handle reagents that react with various alkyl halides and sulfonates to afford substituted products. These products can be transformed into N-alkylacetamides, demonstrating the compounds' utility in synthesizing complex molecules (Sakai et al., 2022).

Pharmacological Evaluation

- Potential Analgesic Agents : A series of (indol-3-yl)alkylamides, including compounds with 4-fluorobenzyl moieties, were synthesized and evaluated for their analgesic properties. Two compounds demonstrated promising analgesic activities, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating their potential as analgesic agents (Fouchard et al., 2001).

Biological Activities

- Antiallergic Agents : In the quest for novel antiallergic compounds, a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared. Among these, an amide bearing a 4-fluorobenzyl group was identified as significantly potent against astemizole in an ovalbumin-induced histamine release assay. This compound's inhibitory activity in IL-4 production further underscores its potential as an effective antiallergic agent (Menciu et al., 1999).

Antitumor and Antiviral Applications

- Hepatitis B Virus Inhibitor : A compound synthesized with a structure similar to the one of interest was evaluated for its anti-hepatitis B virus activity. This compound exhibited nanomolar inhibitory activity against Hepatitis B virus in vitro, highlighting its potential as a new inhibitor of this virus (Ivashchenko et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O2/c1-30-24-9-5-2-6-19(24)15-27-25(29)14-20-17-28(23-8-4-3-7-22(20)23)16-18-10-12-21(26)13-11-18/h2-13,17H,14-16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPVVUFBISTSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)

![4-[6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2723630.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)